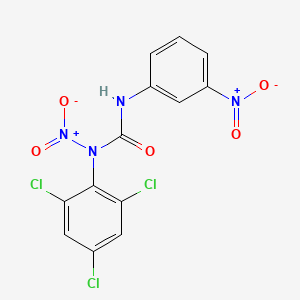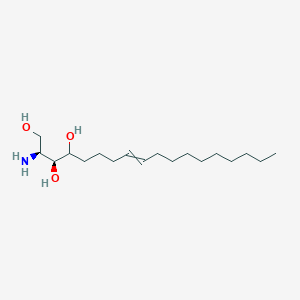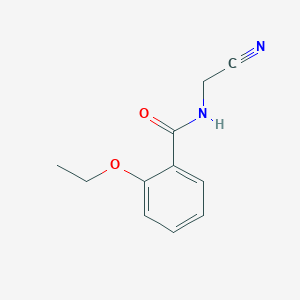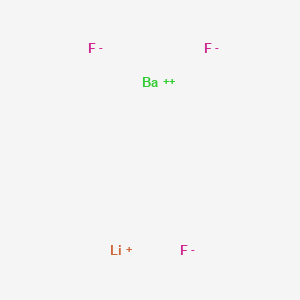
Barium lithium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium lithium fluoride is an inorganic compound with the chemical formula BaLiF3. It is a colorless solid that crystallizes in the perovskite structure. This compound is known for its unique optical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium lithium fluoride can be synthesized through several methods. One common method involves the reaction of barium fluoride (BaF2) and lithium fluoride (LiF) in a stoichiometric ratio. The reaction is typically carried out at high temperatures to ensure complete formation of the compound .
Industrial Production Methods
In industrial settings, this compound is produced using a solid-state reaction method. This involves mixing barium fluoride and lithium fluoride powders, followed by heating the mixture at elevated temperatures. The resulting product is then purified to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Barium lithium fluoride primarily undergoes ionic reactions due to the presence of fluoride ions. It can participate in substitution reactions where fluoride ions are replaced by other halide ions. Additionally, it can undergo redox reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, acids, and bases. The reactions are typically carried out in aqueous or non-aqueous solvents, depending on the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can produce barium chloride and lithium chloride .
Applications De Recherche Scientifique
Barium lithium fluoride has several scientific research applications:
Optical Materials: It is used in the development of optical materials due to its high transparency in the ultraviolet to infrared range.
Solid-State Nuclear Clocks: Thorium-doped this compound crystals are being explored as potential materials for solid-state nuclear clocks.
Battery Technology: It is also investigated for use in lithium-ion batteries as a potential anode material.
Mécanisme D'action
The mechanism of action of barium lithium fluoride in its various applications is primarily based on its ionic and electronic properties. In optical applications, its high transparency and low refractive index make it suitable for use in lenses and other optical components. In solid-state nuclear clocks, the thorium-doped crystals exhibit unique nuclear transitions that are useful for precise timekeeping .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium Fluoride (BaF2): Similar to barium lithium fluoride, barium fluoride is used in optical applications due to its high transparency and resistance to radiation.
Lithium Fluoride (LiF): Lithium fluoride is known for its high ionic conductivity and is used in battery technology.
Uniqueness
This compound is unique due to its combination of properties from both barium fluoride and lithium fluoride. It offers high transparency, good ionic conductivity, and the ability to form stable crystals, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
239475-23-1 |
|---|---|
Formule moléculaire |
BaF3Li |
Poids moléculaire |
201.3 g/mol |
Nom IUPAC |
lithium;barium(2+);trifluoride |
InChI |
InChI=1S/Ba.3FH.Li/h;3*1H;/q+2;;;;+1/p-3 |
Clé InChI |
NXEFKYQFCUFLNF-UHFFFAOYSA-K |
SMILES canonique |
[Li+].[F-].[F-].[F-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)


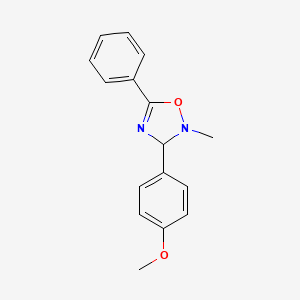
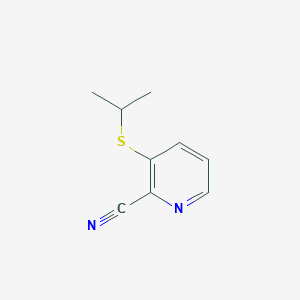
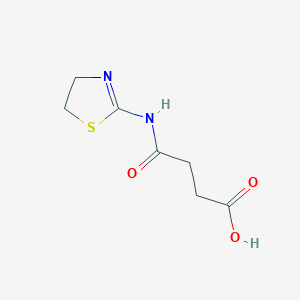

![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)

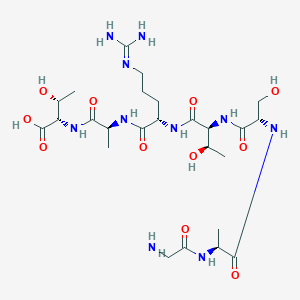
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
